molecular formula C34H30BrN3O3S B2812849 2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 681273-89-2

2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2812849
CAS No.: 681273-89-2
M. Wt: 640.6
InChI Key: ZBBPNUVWCDMVNF-UHFFFAOYSA-N
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Description

2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic chemical compound designed for research and development purposes. This complex molecule features a dihydropyrazole core, a structure known to be of significant interest in medicinal chemistry. While specific biological data for this compound is not currently available in the public domain, compounds within the same dihydropyrazole class have been reported to exhibit potent pharmacological activities. For instance, related 1-(3,4-dihydropyrazol-1-yl)ethanone derivatives have demonstrated strong inhibitory effects against bacterial DNA gyrase, a key enzymatic target for antibacterial agents . This suggests potential research applications for this compound in exploring novel antibacterial mechanisms or as a chemical scaffold in drug discovery programs. The structure integrates multiple pharmacophores, including a benzyl-indole moiety and a dimethoxyphenyl group, which may contribute to its bioactivity and binding properties. This product is intended for laboratory research by qualified professionals only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30BrN3O3S/c1-40-31-14-8-12-27(34(31)41-2)30-19-28(24-15-17-25(35)18-16-24)36-38(30)33(39)22-42-32-21-37(20-23-9-4-3-5-10-23)29-13-7-6-11-26(29)32/h3-18,21,30H,19-20,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBPNUVWCDMVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that integrates multiple functional groups, which are of significant interest in medicinal chemistry. Its structure includes an indole moiety, a sulfanyl group, and a dihydropyrazole framework, all of which are associated with diverse biological activities.

Molecular Structure and Characteristics

  • Molecular Formula : C₁₉H₁₈BrN₂O₂S
  • Molecular Weight : 432.33 g/mol
  • Key Functional Groups : Indole, sulfanyl, dihydropyrazole

This compound's unique combination of structural elements suggests potential applications in pharmacology, particularly in the development of novel therapeutic agents.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Anticancer Properties : Many indole and pyrazole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, studies have shown that pyrazoles can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The presence of the indole moiety is linked to anti-inflammatory activity. Compounds of this nature have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological effects of This compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways : Interaction with signaling pathways such as NF-kB and MAPK has been observed in related compounds, leading to reduced expression of inflammatory markers.
  • Cell Cycle Regulation : Indole derivatives often affect the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to growth inhibition in cancer cells .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to the target structure:

StudyFocusFindings
Abunada et al. (2009)Antimicrobial ActivityDemonstrated that similar indole derivatives possess significant antimicrobial properties against various pathogens.
Kumar et al. (2016)Anti-proliferative EffectsInvestigated the effects on NCI-60 cancer cell lines showing moderate to strong inhibition across several types of cancers .
Bustos et al. (2020)Anti-inflammatory ActivityReported that pyrazoles can effectively inhibit calcium influx in response to platelet-activating factor (PAF), indicating anti-inflammatory potential.

Scientific Research Applications

Molecular Structure and Characteristics

The molecular formula of this compound is C33H28BrN3O2SC_{33}H_{28}BrN_3O_2S, with a molecular weight of approximately 598.53 g/mol. The structure features an indole moiety, a sulfanyl group, and a dihydropyrazole framework, which are often associated with various biological activities.

Anticancer Properties

Research indicates that compounds containing indole and pyrazole structures often exhibit significant anticancer activities. Similar compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique combination of functional groups in 2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone may enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common in sulfanyl-containing heterocycles. Studies on related compounds have demonstrated their ability to modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.

Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial properties. The presence of the indole moiety is particularly noteworthy, as many indole derivatives have been documented to possess activity against various pathogens.

Synthesis and Characterization

The synthesis of This compound typically involves several key steps:

  • Preparation of Indole Derivative : The synthesis begins with the formation of the indole structure.
  • Formation of the Dihydropyrazole Ring : This step involves cyclization reactions that incorporate the pyrazole component.
  • Sulfanylation : Introducing the sulfanyl group is crucial for enhancing biological activity.
  • Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR, IR) are employed to ensure purity and confirm structure.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of growth in breast cancer cell lines
Anti-inflammatory PotentialReduced pro-inflammatory cytokines in vitro
Antimicrobial EffectsShowed activity against Candida species

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Compound A, particularly in sulfanyl-linked heterocycles and aromatic substitution patterns (Table 1):

Table 1: Structural Comparison of Compound A with Analogues
Compound Name / ID Key Structural Features Molecular Weight (g/mol) Potential Bioactivity (Inferred)
Compound A Indole-sulfanyl, dihydropyrazole, bromophenyl, dimethoxyphenyl ~625.5* Kinase inhibition, antimicrobial
1-(5-Benzylsulfanyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazol-3-yl)-2,2-dimethylpropan-1-one Thiadiazole ring, benzylsulfanyl, dimethyl groups ~367.5 Antimicrobial, enzyme inhibition
N-(5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Thiadiazole, fluorophenoxy, nitrobenzamide ~388.3 Antibacterial, anti-inflammatory
1-(4-Methoxyphenyl)-2-[6-methyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-ethanone Pyrimidine-sulfanyl, methoxyphenyl, tolyl group ~480.6 Anticancer, antiviral

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core: Compound A employs a 3,4-dihydropyrazole ring, whereas analogues utilize thiadiazole or pyrimidine cores. Pyrazoles are known for hydrogen-bonding capacity, which may enhance target binding compared to thiadiazoles .

Substituent Effects: The 4-bromophenyl group in Compound A may enhance lipophilicity and halogen bonding, critical for membrane penetration or enzyme active-site interactions. This contrasts with nitro or methoxy groups in analogues, which prioritize electronic effects (e.g., nitro’s electron-withdrawing nature in antibacterial activity) .

Sulfanyl Linkages :

  • Sulfanyl (-S-) bridges in Compound A and its analogues likely contribute to redox activity or metal chelation, a feature exploited in antimicrobial and anticancer agents .

Crystallographic and Computational Insights

While direct crystallographic data for Compound A are unavailable, structural refinement tools like SHELXL and visualization software such as ORTEP-3 are critical for analyzing analogues. For example:

  • The thiadiazole derivative in exhibits a planar heterocyclic core with bond lengths consistent with aromatic delocalization, suggesting stability under physiological conditions.

Bioactivity Trends

  • Antimicrobial Activity : Thiadiazole derivatives (e.g., ) show broad-spectrum activity against Gram-positive bacteria, attributed to sulfanyl-mediated disruption of cell-wall synthesis. Compound A’s bromine substituent may extend this to Gram-negative strains via enhanced membrane penetration .
  • Kinase Inhibition : Pyrazole derivatives are prominent in kinase inhibitors (e.g., JAK/STAT pathways). The dihydropyrazole in Compound A may mimic ATP-binding motifs, a hypothesis supported by similar compounds .

Q & A

Q. Optimization Tips :

  • Use continuous flow reactors to enhance yield and reduce side reactions .
  • Monitor reaction progress with HPLC or TLC to isolate intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the compound’s structural integrity validated post-synthesis?

Answer:

  • X-ray crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Spectroscopy :
    • NMR : Confirm substituent positions (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: ~190 ppm for ketone carbonyl) .
    • IR : Detect sulfur (C–S stretch ~600–700 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .

Advanced: How can computational modeling predict biological targets for this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on:
    • Hydrophobic interactions with bromophenyl/dimethoxyphenyl groups.
    • Hydrogen bonding via sulfanyl and ketone moieties .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • ADMET Prediction : Use SwissADME to evaluate solubility (LogP ~3.5–4.0) and cytochrome P450 inhibition risks .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HepG2, MCF-7) and incubation times (48–72 hrs) .
  • Data Normalization :
    • Use Z-score analysis to identify outliers in dose-response curves.
    • Control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Meta-Analysis : Compare datasets via Cochran’s Q-test (p < 0.05 indicates significant heterogeneity) .

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Answer:

  • Solvent Screening : Test mixed solvents (e.g., methanol/dichloromethane) for slow evaporation.
  • Temperature Gradients : Use a CrysAlis Pro system to cool samples from 25°C to −173°C at 0.5°C/min .
  • Additive Screening : Introduce seed crystals or co-crystallizing agents (e.g., crown ethers) .

Methodological: How to analyze degradation products under oxidative conditions?

Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate degradation products.
  • Oxidative Stressors : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) for 24 hrs .
  • Fragmentation Patterns : Identify sulfoxide (m/z +16) or ketone reduction (m/z −2) via MS² .

Methodological: How to design SAR studies for analogs of this compound?

Answer:

  • Core Modifications :
    • Replace benzylindole with naphthyl or pyridyl groups.
    • Substitute dimethoxyphenyl with nitro or cyano substituents .
  • Activity Cliffs : Calculate ΔpIC₅₀ values for analogs using Mordred descriptors .
  • 3D-QSAR : Build a CoMFA model (q² > 0.5, r² > 0.8) to map steric/electrostatic fields .

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